molecular formula C22H24FN5O B15156531 [1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B15156531
M. Wt: 393.5 g/mol
InChI Key: NKUCDJMXYZSMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its potential bioactive properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ketones, formaldehyde, and N-heterocycles can yield triazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known for its ability to form stable complexes with metal ions and other biomolecules, which can modulate biological activity. The piperazine ring adds to its versatility by providing additional sites for interaction and modification. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and piperazine-containing molecules. For instance:

Properties

Molecular Formula

C22H24FN5O

Molecular Weight

393.5 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24FN5O/c1-15-8-9-18(14-16(15)2)28-17(3)21(24-25-28)22(29)27-12-10-26(11-13-27)20-7-5-4-6-19(20)23/h4-9,14H,10-13H2,1-3H3

InChI Key

NKUCDJMXYZSMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.